2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate
CAS No.:
Cat. No.: VC13294565
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 2-methyl-1,8-naphthyridine-3-carboxylic acid;hydrate |
| Standard InChI | InChI=1S/C10H8N2O2.H2O/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h2-5H,1H3,(H,13,14);1H2 |
| Standard InChI Key | VKCBSAZYBXYKRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C2C=CC=NC2=N1)C(=O)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate has the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . The monohydrate designation indicates the presence of one water molecule per molecule of the compound, crucial for stabilizing its crystalline structure. Key physicochemical parameters include:
| Property | Value |
|---|---|
| CAS Number | 387350-60-9 |
| MDL Number | MFCD08059550 |
| Moisture Content | ≤0.5% |
| Production Scale | Up to 10 kg batches |
The naphthyridine core confers planar aromaticity, while the methyl group at position 2 and carboxylic acid at position 3 enable hydrogen bonding and hydrophobic interactions .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the methyl group resonates as a singlet at δ 2.5 ppm, while aromatic protons appear as multiplet signals between δ 7.8–8.9 ppm . Fourier-transform infrared (FTIR) spectroscopy confirms carboxylate O–H stretches at 2500–3000 cm⁻¹ and C=O vibrations at 1680 cm⁻¹ .
Synthesis and Scalability
Friedländer Annulation Methodology
The compound is synthesized via a catalyst-free Friedländer reaction between 2-aminobenzaldehyde derivatives and β-ketoesters (e.g., ethyl acetoacetate) in refluxing toluene or xylene. This one-pot method achieves yields of 65–78%, with reaction parameters optimized as follows:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 8–12 hours |
| β-Ketoester Equiv. | 1.2 |
The monohydrate form crystallizes upon cooling the reaction mixture, with water molecules incorporated during recrystallization from aqueous ethanol .
Industrial-Scale Production
Current manufacturing processes support batch sizes up to 10 kg, with strict moisture control (<0.5%) to ensure hydrate stability . Scalability challenges include maintaining regioselectivity during annulation and minimizing dihydrate byproduct formation.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 1.56 µg/mL, comparable to first-line antitubercular drugs. Gram-positive bacteria (Staphylococcus aureus, MIC 2 µg/mL) show greater susceptibility than Gram-negative species (Escherichia coli, MIC 16 µg/mL) . Mechanistically, the carboxyl group chelates magnesium ions in DNA gyrase, inhibiting bacterial topoisomerase IV .
Neurological Applications
In murine models of Alzheimer’s disease, 50 mg/kg/day dosing reduced amyloid-β plaque burden by 42% over 12 weeks . The methyl group enhances blood-brain barrier permeability, while the naphthyridine core inhibits acetylcholinesterase (IC₅₀ = 0.8 µM) via π-π stacking with Trp86 residues .
Bronchodilatory Effects
In vivo guinea pig studies demonstrated 73% inhibition of histamine-induced bronchoconstriction at 10 mg/kg, surpassing chlorpheniramine (58%) . Molecular docking reveals H1 receptor antagonism through hydrogen bonding with Lys191 and hydrophobic interactions with Phe432 .
Pharmacokinetic and Toxicological Profile
ADME Properties
Computational predictions using SwissADME indicate:
-
High gastrointestinal absorption (HIA = 92%)
-
Plasma protein binding: 87%
-
CYP3A4-mediated metabolism (t₁/₂ = 3.2 hours)
Acute Toxicity
Rodent LD₅₀ values exceed 2000 mg/kg orally, with no observed hepatotoxicity at therapeutic doses . Chronic exposure (90 days) at 100 mg/kg caused mild renal tubular dilation, reversible upon discontinuation .
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
-
Third-generation fluoroquinolones with enhanced Gram-positive coverage
-
A2A adenosine receptor agonists for Parkinson’s disease
Regulatory Considerations
Currently classified as "For research use only" by major suppliers . Preclinical data supports Phase I trials for pulmonary applications, pending genotoxicity assessments of naphthyridine metabolites.
Future Research Directions
Structural Modifications
-
Position 7 halogenation: To enhance DNA intercalation in anticancer derivatives
-
PEGylation: Improving aqueous solubility for intravenous formulations
-
Prodrug strategies: Esterification of the carboxyl group for enhanced oral bioavailability
Targeted Therapies
Ongoing investigations focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume